Sodium 4-vinylbenzenesulfonate hydrate

Controlled Radical Polymerization RAFT Polymerization Polyelectrolyte Synthesis

Researchers requiring permanent anionic charge incorporation into copolymers face inconsistent polyelectrolyte performance when substituting sulfonated monomers. This para-vinyl aromatic sulfonate monomer resolves that: • Enables poly(sodium 4-styrenesulfonate) with PDI as low as 1.01-1.03 via controlled radical polymerization • Delivers electro-responsive hydrogel bending speeds up to 22°/s at 3 V in saline • Yields cation-exchange membranes with permselectivity exceeding commercial benchmarks by >10 units in H⁺/Fe²⁺ separation • Supports tunable ion-exchange capacity via controlled grafting onto PVDF for membrane capacitive deionization (MCDI)

Molecular Formula C8H9NaO4S
Molecular Weight 224.21 g/mol
CAS No. 123333-94-8
Cat. No. B050709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-vinylbenzenesulfonate hydrate
CAS123333-94-8
Molecular FormulaC8H9NaO4S
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+]
InChIInChI=1S/C8H8O3S.Na.H2O/c1-2-7-3-5-8(6-4-7)12(9,10)11;;/h2-6H,1H2,(H,9,10,11);;1H2/q;+1;/p-1
InChIKeyAATHLPHPRXGBAI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Vinylbenzenesulfonate Hydrate Specifications


Sodium 4-vinylbenzenesulfonate hydrate (CAS 123333-94-8), also known as sodium p-styrenesulfonate hydrate, is a water-soluble vinyl monomer that combines a reactive vinyl group with a hydrophilic sulfonate moiety on a para-substituted aromatic ring . The compound serves as a functional comonomer for introducing permanent anionic sulfonate groups into copolymer backbones, with reported melting point ≥300 °C and vinyl activity specifications typically ≥90% in technical-grade material . Its primary differentiation as a procurement item lies in the combination of the polymerizable para-vinyl group and the sodium sulfonate functionality that enables applications ranging from ion-exchange membranes to electro-responsive hydrogels, where alternative sulfonated monomers such as AMPS (2-acrylamido-2-methylpropanesulfonic acid) or non-polymerizable sulfonates cannot provide both permanent covalent incorporation and the specific aromatic backbone architecture.

Water-soluble vinyl monomer that combines a polymerizable para-vinyl group with a sodium sulfonate moiety for permanent anionic incorporation into copolymer backbones.
Distinct reactivity ratios with common comonomers relative to ortho-/meta-substituted or aliphatic sulfonated monomers such as AMPS.
Research contexts include ion-exchange membranes, electro-responsive hydrogel actuators, and precision polyelectrolyte synthesis.

Sodium 4-Vinylbenzenesulfonate Hydrate Substitution Risks


Generic substitution among sulfonated vinyl monomers is not technically equivalent due to fundamental differences in copolymerization kinetics, polymer architecture, and application-specific performance outcomes. The para-vinyl substitution pattern on sodium 4-vinylbenzenesulfonate provides distinct reactivity ratios with common comonomers compared to ortho- or meta-substituted analogs, while its aromatic sulfonate structure yields different polyelectrolyte swelling behavior, thermal stability profiles, and ion-exchange characteristics relative to aliphatic sulfonated monomers such as AMPS . In specific applications including proton exchange membrane fuel cells and electro-responsive hydrogel actuators, the precise monomer structure governs critical performance parameters including proton conductivity, bending speed under electrical stimulus, and ion permselectivity [1]. Substitution with structurally similar monomers risks altering copolymer sequence distribution, crosslinking efficiency, and ultimately functional material properties that procurement decisions must safeguard.

Para-vinyl substitution pattern yields different copolymerization kinetics and sequence distribution compared to ortho- or meta-analogs, which may shift final polymer architecture.

Aromatic sulfonate backbone provides distinct polyelectrolyte swelling, thermal stability, and ion-exchange behavior relative to aliphatic sulfonated monomers; property transfer is not guaranteed.

Substitution may alter proton conductivity, electro-responsive bending speed, and ion permselectivity in target applications, requiring application-specific validation.

Sodium 4-Vinylbenzenesulfonate Hydrate Performance Evidence


Graphene Oxide-Initiated RAFT Polymerization for Polydispersity Control

When sodium 4-vinylbenzenesulfonate undergoes reversible addition-fragmentation chain transfer (RAFT) polymerization using graphene oxide as a radical initiator, the resulting poly(sodium 4-vinylbenzenesulfonate) achieves a controlled molecular weight with a polydispersity index (PDI) ranging between 1.01 and 1.03 [1]. This narrow molecular weight distribution represents quantifiable polymerization control compared to conventional free radical polymerization of the same monomer, which typically yields broader PDI values. The RAFT method with graphene oxide initiation enables this control without requiring additional initiator species.

PDI Control via RAFT
Reported
PDI = 1.01–1.03
Supports reproducible polyelectrolyte molecular weight for consistent solution viscosity.
GO-initiated RAFT; aqueous solution; no additional initiator.
Controlled Radical Polymerization RAFT Polymerization Polyelectrolyte Synthesis

Electro-Responsive Hydrogel Bending Speed

Hydrogels synthesized with sodium 4-vinylbenzenesulfonate (Na-4-VBS) as the electro-responsive component demonstrate fast bending actuation in low voltage regimes of 0.2-5 V in NaCl aqueous solutions. The bending speed reaches values up to 22°/s at 3 V and 2.7°/s at 1 V [1]. This performance is achieved in physiological environments including phosphate buffer solution (PBS) and DMEM culture media with similar response characteristics, enabled by the dynamic osmotic equilibrium effect at the polymer-medium interface.

Bending Speed at Low Voltage
Reported
22°/s at 3 V; 2.7°/s at 1 V
Reported fast electro-mechanical response for low-power actuator research.
Na-4-VBS-co-HEMA-co-AN hydrogel; NaCl aq.; 0.2–5 V.
Electro-responsive Hydrogels Underwater Actuators Soft Robotics

Cation-Exchange Membrane Permselectivity Advantage

Pore-filled cation-exchange membranes fabricated using sodium 4-vinylbenzenesulfonate (NaSS) as the sulfonic acid-bearing monomer, in combination with vinylphosphonic acid (VPA), achieved superior permselectivity for H⁺/Fe²⁺ separation compared to a commercial membrane (CSE, Astom, Japan). At the optimal monomer ratio of NaSS:VPA = 25:75, the permselectivity was more than 10 units higher than the commercial membrane [1]. The fabricated membranes exhibited electrical resistance and mechanical properties suitable for practical electrodialysis applications despite slightly lower ion-exchange capacity than the commercial benchmark.

Permselectivity Comparison
Head-to-head
>10 units higher H⁺/Fe²⁺ permselectivity vs. commercial CSE membrane
Supports monovalent ion selectivity for acid metal recovery process assessment.
NaSS:VPA=25:75; pore-filled membrane; electrodialysis context.
Cation-Exchange Membranes Electrodialysis Acid-Metal Ion Separation

Uniform Sulfonate Distribution in Grafted PVDF Membranes

Poly(vinylidene fluoride)-graft-sodium 4-vinylbenzene sulfonate (PVDF-g-PSVBS) copolymer membranes were prepared via grafting sodium 4-vinylbenzene sulfonate onto dehydrofluorinated PVDF [1]. SEM-EDS analysis demonstrated that as the degree of grafting increases, the sulfur element becomes uniformly distributed throughout the membrane matrix, with annealing temperature identified as critical for membrane homogeneity (optimal below 60 °C). The membranes were applied in membrane capacitive deionization (MCDI) for salt removal efficiency testing.

Sulfonate Distribution Uniformity
Reported
Uniform sulfur distribution with increasing grafting degree (SEM-EDS)
Uniform ion-exchange capacity may support consistent salt removal in MCDI.
Grafting onto dehydrofluorinated PVDF; annealing <60°C.
Membrane Capacitive Deionization PVDF Graft Copolymer Salt Removal

Copolymerization with Maleic Acid for Tailored Molecular Weight

Radical copolymerization of sodium 4-vinylbenzenesulfonate (NaSS) with maleic acid (MAc) in aqueous solution yields water-soluble copolymers containing both carboxylic and sulfonic groups on the polymer backbone. By varying initiator concentration and polymerization temperature, the weight-average molecular weight (Mw) was tailored across the range of 83,000 to 265,000 g/mol, with corresponding intrinsic viscosities ranging from 0.270 to 810 cm³/g [1].

Molecular Weight Tunability
Reported
Mw = 83,000–265,000 g/mol
Over 3-fold Mw range supports tailored polyelectrolyte chain length for formulation.
With maleic acid comonomer; initiator and temperature variation.
Copolymerization Water-Soluble Polymers Maleic Acid Copolymers

Sodium 4-Vinylbenzenesulfonate Hydrate Applications


Controlled-Radical Polymerization for Precision Polyelectrolytes

Procurement for controlled radical polymerization applications (RAFT or ATRP) where sodium 4-vinylbenzenesulfonate enables synthesis of poly(sodium 4-styrenesulfonate) with polydispersity indices as low as 1.01-1.03 when using graphene oxide initiation [1]. This narrow molecular weight control is essential for applications requiring reproducible solution viscosity, consistent polyelectrolyte performance, and well-defined block copolymer architectures in dispersant formulations and ion-exchange materials.

Electro-Responsive Hydrogel Actuators for Soft Robotics

Procurement for hydrogel formulations targeting underwater soft robotics and biomedical actuators where sodium 4-vinylbenzenesulfonate provides electro-responsive functionality with quantified bending speeds up to 22°/s at 3 V in saline environments [1]. The monomer's performance in physiological buffers (PBS, DMEM) supports biomedical device development requiring sub-electrolysis voltage operation and fast mechanical response.

Cation-Exchange Membranes for Acid Wastewater Metal Recovery

Procurement for pore-filled cation-exchange membrane fabrication where sodium 4-vinylbenzenesulfonate (NaSS) combined with vinylphosphonic acid yields permselectivity exceeding commercial membranes by >10 units in H⁺/Fe²⁺ separation [1]. This performance advantage supports electrodialysis processes for acid wastewater treatment, metal ion recovery, and selective monovalent ion separation applications.

PVDF-Based Grafted Membranes for Capacitive Deionization

Procurement for membrane capacitive deionization (MCDI) applications where sodium 4-vinylbenzene sulfonate grafted onto PVDF provides uniform sulfonate group distribution for consistent salt removal efficiency [1]. The grafting approach enables preparation of cation-exchange membranes with tunable ion-exchange capacity through controlled degree of grafting, supporting water desalination and ion separation systems.

Application
Selection Property
Validation Focus
Precision Polyelectrolyte Synthesis
Monomer compatibility with controlled radical polymerization (RAFT/ATRP) for narrow dispersity
Polydispersity index and molecular weight distribution characterization
Electro-Responsive Hydrogel Actuators
Electro-mechanical response in saline and physiological buffer environments
Bending speed and actuation voltage profiling
Cation-Exchange Membranes for Metal Recovery
Sulfonate-phosphonate monomer ratio optimization for permselectivity
Permselectivity benchmarking against commercial cation-exchange membranes
PVDF-Grafted Membranes for Capacitive Deionization
Controlled grafting for uniform sulfonate distribution
Salt removal efficiency and ion-exchange capacity measurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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